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5'-Chloro-5'-deoxy-5-Methylcytidine
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Overview
Description
5’-Chloro-5’-deoxy-5-Methylcytidine: is a synthetic nucleoside analog with the molecular formula C10H14ClN3O4 and a molecular weight of 275.69 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5’ position and a methyl group at the 5 position of the cytosine ring . These modifications confer unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxy-5-Methylcytidine typically involves the chlorination of 5’-deoxy-5-Methylcytidine. The process can be summarized as follows:
Starting Material: 5’-deoxy-5-Methylcytidine.
Industrial Production Methods: Industrial production of 5’-Chloro-5’-deoxy-5-Methylcytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for high-volume chemical production.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-5’-deoxy-5-Methylcytidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be replaced with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5’-hydroxy-5’-deoxy-5-Methylcytidine or 5’-amino-5’-deoxy-5-Methylcytidine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Nucleosides: This compound is utilized in synthesizing various nucleoside analogs, which are essential for developing new therapeutic agents.
2. Biology:
- Nucleic Acid Function Studies: Researchers use 5'-Chloro-5'-deoxy-5-Methylcytidine to investigate the effects of nucleoside modifications on DNA and RNA function. Its incorporation into nucleic acids can disrupt normal synthesis processes, allowing scientists to study the implications of such disruptions.
3. Medicine:
- Drug Development: Due to its ability to interfere with nucleic acid synthesis, this compound is a candidate for developing antiviral and anticancer drugs. Its mechanism involves incorporation into nucleic acids, leading to potential therapeutic effects against various diseases .
Antiviral Activity
A study evaluated the antiviral potential of this compound against coronaviruses. The compound showed significant activity against human coronaviruses, indicating its potential as a therapeutic agent during viral outbreaks .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to inhibit the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antiviral | Human Coronaviruses | Significant antiviral activity | 2022 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Nucleic Acid Disruption | Various cell types | Disruption in DNA/RNA synthesis | 2024 |
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxy-5-Methylcytidine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis . The presence of the chlorine atom and the methyl group can interfere with base pairing and the overall stability of the nucleic acid structure . This disruption can lead to the inhibition of cellular processes such as replication and transcription, making it useful in antiviral and anticancer applications .
Comparison with Similar Compounds
5-Methylcytidine: A naturally occurring nucleoside with a methyl group at the 5 position of the cytosine ring.
5’-deoxy-5-Methylcytidine: Similar to 5’-Chloro-5’-deoxy-5-Methylcytidine but lacks the chlorine atom at the 5’ position.
5-Chlorocytidine: Contains a chlorine atom at the 5 position of the cytosine ring but lacks the methyl group.
Uniqueness: 5’-Chloro-5’-deoxy-5-Methylcytidine is unique due to the presence of both the chlorine atom at the 5’ position and the methyl group at the 5 position . This combination of modifications imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5'-Chloro-5'-deoxy-5-Methylcytidine (5'-Cl-dM) is a nucleoside analog that has garnered interest in various fields of biological research, particularly in cancer therapy and molecular biology. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
Property | Details |
---|---|
IUPAC Name | 5-Chloro-5-deoxy-2'-deoxycytidine |
Molecular Formula | C₁₁H₁₄ClN₃O₅ |
Molecular Weight | 287.7 g/mol |
CAS Number | 121576-67-0 |
The mechanism of action of 5'-Cl-dM primarily involves its incorporation into DNA during replication. This incorporation can lead to:
- Inhibition of DNA synthesis : By substituting for deoxycytidine, it disrupts normal DNA replication processes.
- Induction of apoptosis : The presence of this compound can trigger cellular pathways leading to programmed cell death, particularly in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 5'-Cl-dM exhibits significant cytotoxic effects against various cancer cell lines. The following methodologies are commonly employed to assess its cytotoxicity:
- MTT Assay : Measures cell viability based on mitochondrial activity.
- Colony Formation Assay : Evaluates the ability of cells to proliferate and form colonies after treatment.
- Apoptosis Detection Assays : Such as Annexin V staining to quantify apoptotic cells.
Summary of Cytotoxicity Data
The following table summarizes the cytotoxic effects of 5'-Cl-dM on different cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 7.8 | DNA synthesis inhibition |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of 5'-Cl-dM:
- Antitumor Activity : In vivo studies demonstrated that administration of 5'-Cl-dM significantly reduced tumor growth in xenograft models, indicating its potential as an antitumor agent.
- Combination Therapy : Research has shown that combining 5'-Cl-dM with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
- Mechanistic Insights : Studies utilizing flow cytometry and Western blotting indicate that 5'-Cl-dM may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus tipping the balance towards cell death in malignant cells.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSWPBBZOHTDH-JXOAFFINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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